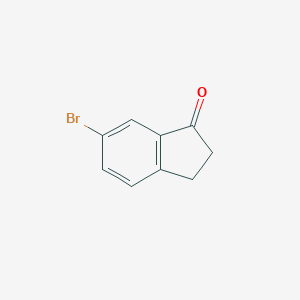

6-Bromo-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQHEDQNODAFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163053 | |

| Record name | 1-Indanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-39-1 | |

| Record name | 1-Indanone, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Bromo-1-indanone

An In-depth Technical Guide to 6-Bromo-1-indanone: Properties, Reactivity, and Applications

This compound is a versatile bicyclic ketone that has garnered significant attention in medicinal chemistry and material science.[1] Its rigid indanone scaffold, combined with a strategically placed bromine atom, makes it a valuable and highly reactive building block for the synthesis of complex molecular architectures.[2][3] The indanone core is recognized as a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, including the Alzheimer's disease therapeutic, Donepezil.[1][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, grounded in established experimental insights.

Core Physicochemical and Spectroscopic Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[4][5] Its fundamental properties are critical for its use in synthesis, dictating solvent choice, reaction conditions, and purification strategies.

Visualization of Core Structure

Caption: Chemical structure and key identifiers of this compound.

Data Summary Tables

The following tables summarize the key quantitative and qualitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow/orange powder or crystal | [2][5] |

| Melting Point | 111 - 114 °C | [6][7] |

| Boiling Point | 291.6±29.0 °C (Predicted) | [7] |

| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform, DMSO. Poorly soluble in petroleum ether, hexane. Insoluble in water. | [4] |

| Purity | Typically >97% (GC/HPLC) |[2][8] |

Table 2: Spectroscopic Data

| Technique | Key Characteristics | Source(s) |

|---|---|---|

| ¹H NMR | Aromatic and aliphatic protons consistent with the indanone structure. | [9] |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | [1] |

| IR Spectroscopy | Characteristic peaks for C=O (carbonyl) and C-Br stretching. | [9] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight (211.06 g/mol ). | [9][10] |

| UV-Vis (λmax) | 302 nm (in Ethanol) |[7] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary reactive sites: the ketone carbonyl group and the aryl bromide. The bromine atom is particularly useful as a handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings, which are foundational in modern drug synthesis.[1][11] The ketone allows for modifications to the five-membered ring, including reductions, oxidations, and condensations.

Key Transformation Pathways

Caption: Key application pathways originating from this compound.

Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide detailed, step-by-step procedures for common transformations of this compound, explaining the causality behind each step.

Protocol 1: Oximation of this compound

This protocol describes the conversion of the ketone to an oxime, a common intermediate for Beckmann rearrangements or further functionalization.[4] The reaction with hydroxylamine hydrochloride is a standard condensation method.

Workflow Visualization

Caption: Workflow for the oximation of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add this compound (7.6 g) and hydroxylamine hydrochloride (10.8 g) to 120 mL of methanol.[4]

-

Rationale: Methanol serves as a polar protic solvent to dissolve the reactants. The excess of hydroxylamine hydrochloride drives the reaction equilibrium towards product formation.

-

-

Reaction Execution: Stir the mixture and heat to reflux for 1 hour.[4]

-

Rationale: Heating provides the necessary activation energy for the condensation reaction between the ketone and hydroxylamine.

-

-

Initial Workup: After the reaction, cool the mixture to room temperature. Remove the methanol solvent by evaporation under reduced pressure using a rotary evaporator.[4]

-

Neutralization and Extraction: Dissolve the resulting residue in 140 mL of a saturated sodium bicarbonate (NaHCO₃) solution. This aqueous layer is then extracted three times with chloroform (3 x 200 mL).[4]

-

Rationale: The NaHCO₃ solution neutralizes the HCl byproduct from the hydroxylamine hydrochloride, making the oxime product less soluble in the aqueous phase and facilitating its extraction into the organic solvent.

-

-

Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent, and concentrate the resulting filtrate under reduced pressure to yield the final condensation product.[4]

-

Rationale: Anhydrous Na₂SO₄ removes residual water from the organic phase. Evaporation of the solvent yields the product. It is noted that this oxime has poor stability and may not be suitable for purification by silica gel column chromatography.[4]

-

Applications in Research and Development

This compound is a pivotal intermediate in several high-value R&D areas.

-

Pharmaceutical Synthesis: It is a precursor for synthesizing agents with potential anti-inflammatory, analgesic, and anticancer properties.[2][12] The indanone scaffold is a key feature in molecules designed to target neurological disorders.[1][3]

-

Material Science: The compound is used in the development of advanced materials, including polymers and coatings.[2][12] Its structure is also relevant to the fabrication of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where it can enhance device performance.[2][13][12]

-

Biological and Analytical Research: It is investigated for its own biological activities and is used as a reference standard in the development of analytical testing methods.[2][12]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is essential to ensure laboratory safety.[6]

Table 3: Hazard Identification and Safe Handling

| Category | Information | Source(s) |

|---|---|---|

| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [9][6][14] |

| Signal Word | Warning | [6][14] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or fume hood. | [6][14] |

| Storage | Store in a cool, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere. | [2][6][14] |

| Incompatibilities | Strong oxidizing agents. Avoid heat, flames, and dust formation. | [6][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[6] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[6][14]

-

Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in both pharmaceutical development and material science. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide chemists with a reliable platform for constructing novel and complex molecules. Understanding its core characteristics, synthetic potential, and safety requirements is paramount for leveraging this powerful building block to its full potential in research and development.

References

-

Fisher Scientific. (2009). SAFETY DATA SHEET - this compound.

-

Guidechem. (n.d.). What are the applications and solubility of 6-Bromoindanone? - FAQ.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 14548-39-1.

-

CymitQuimica. (n.d.). This compound.

-

UB. (n.d.). This compound.

-

Pharmaffiliates. (n.d.). High-Purity this compound: Your Key Intermediate for Pharmaceutical & Material Science Synthesis.

-

Chem-Impex. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). This compound | 14548-39-1.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 14548-39-1.

-

SpectraBase. (n.d.). This compound - MS (GC).

-

PubChem. (n.d.). 1-Indanone, 6-bromo-.

-

TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.

-

Sigma-Aldrich. (2022). SAFETY DATA SHEET - 1-Indanone.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-1-indanone.

-

ChemicalBook. (2025). 1-Indanone | 83-33-0.

-

J&K Scientific. (n.d.). This compound | 14548-39-1.

-

BOC Sciences. (2025). 4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery.

-

BOC Sciences. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications.

-

ChemicalBook. (n.d.). 6-Bromoindanone(14548-39-1) Product Description.

-

Benchchem. (n.d.). This compound | 14548-39-1.

-

ResearchGate. (2025). (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. 14548-39-1 CAS MSDS (6-Bromoindanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 14548-39-1 [sigmaaldrich.com]

- 9. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. nbinno.com [nbinno.com]

- 12. escales | Virtual tour generated by Panotour [ub.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of the Indanone Scaffold

An In-Depth Technical Guide to 6-Bromo-1-indanone (CAS 14548-39-1)

The indanone framework is a privileged structure in medicinal chemistry, serving as the backbone for numerous pharmacologically active compounds.[1] Its rigid, bicyclic system provides a versatile platform for developing therapeutic agents across various disease areas.[2] The successful development of Donepezil, an indanone-derived acetylcholinesterase (AChE) inhibitor approved for treating Alzheimer's disease, has cemented the scaffold's importance and spurred significant scientific interest.[1][3]

Within this valuable class of molecules, this compound emerges as a particularly strategic building block.[4] This derivative of indanone, featuring a bromine atom at the 6-position, combines the core benefits of the indanone scaffold with a reactive handle for extensive chemical modification.[2][5] The bromine atom facilitates a wide range of cross-coupling reactions and other transformations, enabling chemists to generate diverse libraries of novel compounds for drug discovery and material science applications.[2][4] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. This compound is typically a white to pale yellow crystalline solid, soluble in common organic solvents.[4][5] Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 14548-39-1 | |

| Molecular Formula | C₉H₇BrO | [6] |

| Molecular Weight | 211.06 g/mol | [4][6] |

| Appearance | White to light yellow powder/crystal | [5][7] |

| Purity | Typically ≥97% (HPLC) | [4][6][8] |

| Storage Temperature | Ambient or 0-8 °C for long-term | [4][6] |

| InChI Key | SEQHEDQNODAFIU-UHFFFAOYSA-N | [6][9] |

Spectroscopic Data Interpretation

A comprehensive spectroscopic analysis is essential for verifying the structure and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Key expected signals include two triplets in the aliphatic region (2.5-3.5 ppm) corresponding to the two methylene groups (-CH₂CH₂-) of the cyclopentanone ring, and multiple signals in the aromatic region (7.0-8.0 ppm) for the protons on the benzene ring. The specific coupling patterns and chemical shifts of the aromatic protons confirm the 6-bromo substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data. It will show a characteristic signal for the carbonyl carbon at a high chemical shift (typically >190 ppm), several signals for the aromatic carbons (one of which will show the effect of bromine substitution), and two signals for the aliphatic methylene carbons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups. The most prominent feature for this compound is a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1700 cm⁻¹.[10] Additional bands in the aromatic region (around 1600 cm⁻¹ and 1450-1500 cm⁻¹) and C-H stretching regions confirm the overall structure.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) at m/z 210 and a nearly equally intense M+2 peak at m/z 212, which is the isotopic signature of a molecule containing one bromine atom.

Caption: Chemical structure of this compound (C₉H₇BrO).

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most common and reliable method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[11][12] This reaction involves the formation of an acylium ion intermediate which then attacks the aromatic ring to form the five-membered cyclopentanone ring.

The causality behind this choice of pathway is its efficiency and robustness. While direct cyclization of the carboxylic acid is possible using strong acids like polyphosphoric acid (PPA) or triflic acid, a two-step procedure via the acyl chloride often provides cleaner reactions and higher yields.[12] The conversion to the more reactive acyl chloride ensures that the subsequent intramolecular acylation proceeds under milder conditions, minimizing potential side reactions.

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

3-(4-Bromophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

-

Acyl Chloride Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. The addition of a catalytic amount of DMF (1-2 drops) can accelerate this step.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases. The progress can be monitored by TLC. This step is self-validating as the formation of the more mobile acyl chloride is easily observed.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

In a separate, larger flame-dried flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM.

-

Cool this suspension to 0 °C.

-

Add the previously prepared acyl chloride solution dropwise to the AlCl₃ suspension over 30-45 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and prevent side reactions. AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, facilitating the formation of the electrophilic acylium ion.[13]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete by TLC analysis.

-

-

Work-up and Purification:

-

Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction by hydrolyzing the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in the strategic placement of the bromine atom, which serves as a linchpin for building molecular complexity.

Scaffold for Neurodegenerative Disease Therapeutics

The indanone core is central to drugs targeting neurodegenerative disorders.[3] this compound is a key starting material for synthesizing analogs of compounds like Donepezil and for discovering new agents.[1] The bromine allows for the introduction of various side chains and functional groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR) to optimize binding to targets such as acetylcholinesterase (AChE), monoamine oxidases (MAO), or misfolded protein aggregates like α-synuclein, which is implicated in Parkinson's disease.[3][14][15]

Caption: Role of this compound in drug discovery pathways.

Intermediate for Anti-Inflammatory and Anticancer Agents

Indanone derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][11] The non-steroidal anti-inflammatory drug (NSAID) Sulindac contains an indene core, structurally related to indanone.[2] this compound provides a reliable starting point for synthesizing novel compounds to be screened for these activities. For instance, arylidene indanones, synthesized from 1-indanones, have been investigated as tubulin depolymerizing agents for cancer therapy.[16]

Applications in Material Science

Beyond pharmaceuticals, this compound is used in the field of organic electronics.[9][17] It serves as an intermediate in the fabrication of materials for organic light-emitting diodes (OLEDs), where its structural properties can be tailored to influence the electronic and photophysical characteristics of the final materials, enhancing the efficiency of display technologies.[4][17]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[18] Some sources also list it as potentially causing respiratory irritation and being harmful if swallowed.[6][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[18][19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Some suppliers recommend storing under an inert gas.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[18]

Conclusion

This compound (CAS 14548-39-1) is far more than a simple catalog chemical; it is a strategic intermediate that empowers innovation in medicinal chemistry and material science. Its indanone core provides a biologically relevant scaffold, while its bromine substituent offers a versatile point for synthetic elaboration. For researchers in drug discovery, it is a key starting material for developing novel therapeutics against neurodegenerative diseases, inflammation, and cancer. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

References

- This compound - UB. (n.d.).

- High-Purity this compound: Your Key Intermediate for Pharmaceutical & Material Science Synthesis. (n.d.).

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]

-

O'Dell, T. J., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ChemMedChem, 17(2), e202100611. Retrieved from [Link]

-

Sadowski, Z., & Tabaszewska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 401-423. Retrieved from [Link]

-

ACS Chemical Neuroscience. (n.d.). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Publications. Retrieved from [Link]

-

O'Dell, T. J., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. Retrieved from [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

- SAFETY DATA SHEET. (2025, September 22).

-

Kasha, M., & Koyanagi, M. (1970). T and S --'tS Transitions by Phosphorescence Excitation Spectroscopy VII. l-Indanone and Other Aromatic Ketones. The Journal of Chemical Physics, 52(5), 2462-2473. Retrieved from [Link]

- Quality Assurance for this compound: What Buyers Need to Know. (n.d.).

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.). Ventura College. Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Candeias, N. R., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(11), 12795-12808. Retrieved from [Link]

-

Indanone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing. (2017, January 31). Royal Society of Chemistry. Retrieved from [Link]

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 793-808. Retrieved from [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 14548-39-1: 6-Bromoindanone | CymitQuimica [cymitquimica.com]

- 6. This compound | 14548-39-1 [sigmaaldrich.cn]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 12. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 17. escales | Virtual tour generated by Panotour [ub.edu]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to 6-Bromo-1-indanone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 6-Bromo-1-indanone, a key chemical intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and multifaceted applications, offering insights grounded in scientific principles and practical experience.

Section 1: Core Molecular and Physical Characteristics

This compound is a versatile organic compound distinguished by its indanone framework with a bromine substituent. This structure imparts unique reactivity, making it a valuable building block in the synthesis of complex molecules.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations and analytical interpretations.

These values are consistently reported across major chemical suppliers and databases, ensuring a high degree of confidence for researchers.[1][2][3][4]

Physicochemical Properties

The physical state and solubility of a compound are critical for designing experimental conditions, from reaction setups to purification protocols.

| Property | Value | Source |

| Appearance | White to light yellow or light orange powder/crystal | [1][2] |

| Purity | Typically >97% (HPLC) or >98.0% (GC) | [1][2] |

| Storage Conditions | Store at 0-8 °C | [2] |

The pale yellow coloration of the solid is a common characteristic of this compound.[2] For optimal stability and to prevent degradation, it is recommended to store this compound under refrigerated conditions.[2]

Section 2: Synthesis and Mechanistic Insights

The synthesis of 1-indanones is a well-established field in organic chemistry, with intramolecular Friedel-Crafts acylation being a common and effective method. Understanding the synthesis of this compound is crucial for ensuring its availability and for developing novel derivatives.

A General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

-

Formation of the Acyl Chloride: The corresponding 3-(bromophenyl)propanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride then undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃), to yield the indanone ring structure.[5]

Illustrative Experimental Protocol (Adapted from 4-Bromo-1-indanone synthesis) [5]

-

Step 1: Acyl Chloride Formation. Dissolve 3-(bromophenyl)propanoic acid in a suitable solvent like 1,2-dichloroethane. Add thionyl chloride and reflux the mixture. After the reaction is complete, remove the solvent under reduced pressure.

-

Step 2: Cyclization. Dissolve the resulting crude acyl chloride in a solvent such as dichloromethane. Add this solution dropwise to a suspension of anhydrous aluminum chloride in dichloromethane, maintaining a controlled temperature.

-

Step 3: Workup and Purification. After the reaction, the mixture is quenched with ice water and extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product is then purified, often by recrystallization or column chromatography, to yield the final indanone product.

The choice of a Lewis acid and reaction conditions is critical for optimizing the yield and minimizing side products in Friedel-Crafts acylations. The bromine substituent's position on the phenyl ring will direct the cyclization to form the desired isomer.

Section 3: Spectroscopic and Analytical Characterization

Confident identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

| Analytical Technique | Key Identifiers |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) consistent with the molecular weight (approx. 210/212 for bromine isotopes).[6] |

| Nuclear Magnetic Resonance (NMR) | Specific chemical shifts and coupling patterns for aromatic and aliphatic protons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) and aromatic C-H bonds. |

Spectroscopic data for this compound can be found in various databases, which are invaluable for researchers to confirm the identity and purity of their samples.[6][7]

Section 4: Applications in Research and Development

This compound is a pivotal intermediate in several areas of chemical and pharmaceutical research due to its versatile reactivity.

Pharmaceutical Synthesis

The indanone scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets.[8] This makes indanone derivatives, including those synthesized from this compound, highly valuable in medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents, with potential applications in developing anti-inflammatory and analgesic drugs.[2][9][10]

-

Foundation for Novel Therapeutics: The indanone core is present in drugs like Donepezil, used for treating Alzheimer's disease, highlighting the therapeutic potential of this structural class.[8] The bromine atom in this compound provides a reactive handle for further molecular modifications to create diverse libraries of compounds for screening.[8]

Material Science and Organic Electronics

Beyond pharmaceuticals, this compound finds applications in the development of advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): It is utilized in the fabrication of OLEDs, contributing to the enhancement of their efficiency and performance.[2][9][10]

-

Advanced Polymers and Coatings: Researchers are exploring its use in creating novel polymers and coatings with unique properties, such as improved durability and environmental resistance.[9]

Biological and Analytical Research

-

Biological Investigations: This compound is used in biological research, including studies related to cancer, to help understand mechanisms of tumor growth.[9]

-

Analytical Standard: It can also serve as a reference standard in analytical chemistry, aiding in the development of reliable testing protocols.[9]

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Precautionary Measures

According to safety data sheets, this compound is classified as a hazardous substance.[11][12]

-

Hazards: Causes skin and serious eye irritation.[12] May be harmful if swallowed.[3]

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[11][12]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical advice.[11][12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[11]

-

Stability and Incompatibility

-

Stability: Stable under normal conditions.[11]

-

Incompatible Materials: Strong oxidizing agents.[11]

-

Conditions to Avoid: Heat, flames, sparks, and dust formation.[11]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

Section 6: Conclusion and Future Outlook

This compound is a chemical intermediate of significant value, with its utility spanning from fundamental organic synthesis to the development of life-changing pharmaceuticals and advanced materials. The indanone scaffold continues to be an area of active research, and the versatility of this compound ensures its continued importance as a building block for future innovations. As our understanding of diseases and material properties grows, so too will the applications of this versatile molecule.

References

-

UB. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone, 6-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

High-Purity this compound. (n.d.). High-Purity this compound: Your Key Intermediate for Pharmaceutical & Material Science Synthesis. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 14548-39-1|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. jk-sci.com [jk-sci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to 6-Bromo-1-indanone: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

6-Bromo-1-indanone is a halogenated bicyclic ketone with the chemical formula C₉H₇BrO.[1][2] This compound serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[3][4] Its utility in medicinal chemistry is notable, with applications in the synthesis of anti-inflammatory and analgesic drugs.[3] The indanone core is a privileged scaffold in drug discovery, and the presence of a bromine atom at the 6-position provides a reactive handle for further functionalization through cross-coupling reactions and other transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data used to characterize and confirm the structure of this compound. As researchers and drug development professionals, a thorough understanding of how to acquire and interpret Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is fundamental to ensuring the identity, purity, and integrity of such critical intermediates.[5] This document will detail the experimental rationale, present validated data, and offer expert interpretation to provide a comprehensive spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Predicted ¹H NMR Spectral Data (CDCl₃)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-2 | ~ 3.10 | Triplet (t) | 2H |

| H-3 | ~ 2.70 | Triplet (t) | 2H |

| H-4 | ~ 7.60 | Doublet (d) | 1H |

| H-5 | ~ 7.55 | Doublet of Doublets (dd) | 1H |

| H-7 | ~ 7.85 | Doublet (d) | 1H |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.[6][7][8][9]

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-) of the five-membered ring, at positions C-2 and C-3, are chemically distinct. The protons at C-2, being adjacent to the carbonyl group, are expected to be more deshielded and appear further downfield (around 3.10 ppm) compared to the protons at C-3 (around 2.70 ppm).[7] Both signals are anticipated to be triplets due to coupling with the adjacent methylene protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The aromatic ring contains three protons. The proton at C-7 is expected to be a doublet, being coupled only to the proton at C-5. The proton at C-4, adjacent to the carbonyl-fused ring, is also expected to be a doublet. The proton at C-5 will appear as a doublet of doublets, as it is coupled to both H-4 and H-7. The electron-withdrawing effect of the bromine atom and the carbonyl group influences the precise chemical shifts of these aromatic protons.[6]

Experimental Protocol: ¹H NMR Spectroscopy

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is pure, fully dissolved in a suitable deuterated solvent to avoid interfering signals, and using a high-field spectrometer for optimal signal dispersion.[10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is used to allow for full relaxation of protons between scans.

-

Number of Scans (NS): Typically 8-16 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction for a flat baseline.

-

Integrate the signals to determine the relative proton ratios.

-

Reference the spectrum to the TMS peak at 0.00 ppm.

-

Caption: Workflow for ¹H NMR Analysis of this compound.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 (C=O) | ~ 205.0 |

| C-2 | ~ 36.0 |

| C-3 | ~ 26.0 |

| C-3a | ~ 154.0 |

| C-4 | ~ 128.0 |

| C-5 | ~ 131.0 |

| C-6 | ~ 122.0 |

| C-7 | ~ 125.0 |

| C-7a | ~ 138.0 |

Note: These are predicted values. The carbonyl carbon is the most deshielded, and quaternary carbons (C-3a, C-6, C-7a) may show weaker signals.[11][12][13][14]

Interpretation and Rationale

-

Carbonyl Carbon (δ > 200 ppm): The most downfield signal will be the carbonyl carbon (C-1) due to the strong deshielding effect of the double-bonded oxygen atom.[12]

-

Aromatic Carbons (δ 120-160 ppm): Six signals are expected in this region for the six aromatic carbons. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The two quaternary carbons (C-3a and C-7a) at the ring junction are also found in this region.

-

Aliphatic Carbons (δ 20-40 ppm): The two methylene carbons (C-2 and C-3) will appear in the upfield region. C-2, being alpha to the carbonyl, will be more deshielded (~36.0 ppm) than C-3 (~26.0 ppm).[11]

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but requires a larger sample size and more scans due to the low natural abundance (1.1%) of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.[10]

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve in ~0.7 mL of CDCl₃ in an NMR tube.

-

-

Instrument Setup (100 MHz for ¹³C):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for accurate integration of quaternary carbons, which relax more slowly.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).

-

Caption: Workflow for ¹³C NMR Analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 3050-3100 | Medium | C-H Stretch | Aromatic |

| ~ 2850-2960 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~ 1710 | Strong | C=O Stretch | Ketone |

| ~ 1600, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1000-1200 | Strong | C-Br Stretch | Aryl Halide |

| ~ 800-900 | Strong | C-H Bend | Aromatic (Out-of-plane) |

Note: These values are based on typical ranges for the respective functional groups.[15][16]

Interpretation and Rationale

The IR spectrum of this compound is dominated by a very strong, sharp absorption band around 1710 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ketone. The conjugation with the aromatic ring slightly lowers the frequency from that of a simple aliphatic ketone. The presence of both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) confirms the presence of both parts of the molecule. The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively, but is expected between 1000-1200 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR is a common, rapid technique for solid samples, requiring minimal preparation. The rationale is to bring the sample into direct contact with a high-refractive-index crystal, allowing the IR beam to penetrate a few micrometers into the sample.

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrument Setup:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Caption: Workflow for ATR-FTIR Analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the structure through analysis of fragmentation patterns.

Expected Mass Spectral Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Significance |

| 210/212 | [C₉H₇BrO]⁺ | Molecular Ion (M⁺) |

| 182/184 | [M - CO]⁺ | Loss of Carbon Monoxide |

| 131 | [M - Br]⁺ | Loss of Bromine Radical |

| 103 | [C₈H₇]⁺ | Loss of Br and CO |

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic M/M+2 pattern for bromine-containing fragments.[17]

Interpretation and Rationale

The mass spectrum of this compound will show a distinct molecular ion peak cluster at m/z 210 and 212, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This isotopic pattern is a definitive indicator of the presence of one bromine atom.

Common fragmentation pathways for ketones include the loss of carbon monoxide (CO, 28 Da), which would lead to a fragment ion peak at m/z 182/184. Another expected fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (79 or 81 Da) to give a fragment at m/z 131. Further fragmentation of the [M - Br]⁺ ion by loss of CO would yield a fragment at m/z 103.[18]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for volatile and semi-volatile compounds. The GC separates the sample from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC):

-

Injector: Set to a temperature of ~250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation.

-

-

Instrument Setup (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV is standard. This energy level provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analyzer: Scan a mass range of m/z 40-400 to ensure capture of both low-mass fragments and the molecular ion.

-

-

Data Analysis:

-

Identify the GC peak corresponding to this compound.

-

Analyze the mass spectrum associated with that peak, identifying the molecular ion and major fragment ions.

-

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The NMR spectra define the precise carbon-hydrogen framework, the IR spectrum confirms the presence of the key ketone and aromatic functional groups, and the mass spectrum establishes the molecular weight and characteristic isotopic pattern of the bromine substituent. For researchers in drug development and chemical synthesis, the rigorous application and correct interpretation of these spectroscopic techniques are indispensable for validating the structure and purity of essential intermediates like this compound, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

Sources

- 1. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1 [matrix-fine-chemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. nbinno.com [nbinno.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 2-Bromo-1-indanone [webbook.nist.gov]

- 16. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. 6-Bromo-2,3-dihydro-1H-inden-1-one oxime 95% | CAS: 1361193-25-0 | AChemBlock [achemblock.com]

1H NMR and 13C NMR spectrum of 6-Bromo-1-indanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-1-indanone A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds and intermediates is paramount. This compound, a key building block in the synthesis of various biologically active molecules, presents a characteristic substitution pattern on the indanone core. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond mere data presentation to explain the underlying principles that govern the observed spectral features. We will dissect the predicted chemical shifts, coupling constants, and multiplicities, offering a framework for interpretation grounded in established spectroscopic theory and data from analogous structures.

Structural Framework of this compound

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound are numbered according to IUPAC nomenclature as shown below. This numbering system will be used consistently for all spectral assignments.

Figure 1: Structure and Atom Numbering of this compound.

The structure consists of a bicyclic system: a benzene ring fused to a cyclopentanone ring. Key features influencing the NMR spectrum include:

-

The Carbonyl Group (C=O) at C-1: This electron-withdrawing group strongly deshields adjacent protons and carbons.

-

The Bromine Atom at C-6: As an electronegative halogen, bromine influences the electronic environment of the aromatic ring, affecting the chemical shifts of nearby nuclei.

-

Aliphatic Methylene Groups (C-2 and C-3): These protons exhibit characteristic coupling patterns due to their proximity.

-

Aromatic Protons (H-4, H-5, H-7): Their chemical shifts and coupling patterns are dictated by their position relative to the bromine and the fused ring system.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides critical information about the number of distinct proton environments, their electronic surroundings, and their connectivity. Based on the structure of this compound and established substituent effects, a detailed prediction of the ¹H NMR spectrum can be made.[1][2]

Aliphatic Region (δ 2.5 - 3.5 ppm)

The five-membered ring contains two methylene groups at positions C-2 and C-3.

-

H-3 Protons (δ ~ 2.7 ppm): These protons are adjacent to the aromatic ring. They are expected to appear as a triplet due to coupling with the two protons at C-2 (J ≈ 6.0 Hz).

-

H-2 Protons (δ ~ 3.1 ppm): These protons are α to the electron-withdrawing carbonyl group, causing them to be shifted further downfield compared to the H-3 protons.[3] They will also appear as a triplet, coupling with the two protons at C-3 (J ≈ 6.0 Hz).

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region is particularly informative. The bromine at C-6 and the fusion of the cyclopentanone ring break the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.

-

H-7 Proton (δ ~ 7.6 ppm): This proton is ortho to the carbonyl group, which exerts a strong deshielding effect. It is expected to appear as a doublet, coupled only to H-5 (Jmeta ≈ 1.8 Hz).

-

H-5 Proton (δ ~ 7.7 ppm): This proton is ortho to the bromine atom. It will be split by both H-4 and H-7, appearing as a doublet of doublets (Jortho ≈ 8.2 Hz, Jmeta ≈ 1.8 Hz).

-

H-4 Proton (δ ~ 7.8 ppm): This proton is para to the bromine atom and is part of the fused ring system. It is expected to appear as a doublet due to ortho-coupling with H-5 (Jortho ≈ 8.2 Hz).

Summary of Predicted ¹H NMR Data

The predicted assignments for the ¹H NMR spectrum of this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (2H) | ~ 2.7 | Triplet (t) | JH3-H2 ≈ 6.0 |

| H-2 (2H) | ~ 3.1 | Triplet (t) | JH2-H3 ≈ 6.0 |

| H-7 (1H) | ~ 7.6 | Doublet (d) | JH7-H5 ≈ 1.8 |

| H-5 (1H) | ~ 7.7 | Doublet of Doublets (dd) | JH5-H4 ≈ 8.2, JH5-H7 ≈ 1.8 |

| H-4 (1H) | ~ 7.8 | Doublet (d) | JH4-H5 ≈ 8.2 |

Proton Coupling Relationship Diagram

The spin-spin coupling network provides definitive evidence for the connectivity of the proton framework.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For this compound, nine distinct signals are expected.

-

Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded carbon in the molecule due to the large electronegativity of the oxygen atom and will appear significantly downfield. Its chemical shift is predicted to be around δ 205 ppm .[4]

-

Aliphatic Carbons (C-2, C-3): The C-2 carbon, being α to the carbonyl, is more deshielded (

δ 36 ppm ) than the C-3 carbon (δ 26 ppm ).[5] -

Aromatic Carbons:

-

Quaternary Carbons: There are four quaternary carbons. The carbon bearing the bromine (C-6) will have its shift influenced by the heavy atom effect. The two carbons at the ring junction (C-3a and C-7a) will also have distinct shifts. C-1, being a carbonyl, is also quaternary. Predicted shifts are: C-3a (

δ 155 ppm ), C-7a (δ 135 ppm ), C-6 (~δ 123 ppm ). -

Protonated Carbons: The chemical shifts of C-4, C-5, and C-7 are influenced by their position relative to the bromine and carbonyl substituents. Predicted shifts are: C-4 (

δ 128 ppm ), C-5 (δ 132 ppm ), and C-7 (~δ 125 ppm ).

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | ~ 205 | Quaternary (C=O) |

| C-3a | ~ 155 | Quaternary |

| C-7a | ~ 135 | Quaternary |

| C-5 | ~ 132 | Methine (CH) |

| C-4 | ~ 128 | Methine (CH) |

| C-7 | ~ 125 | Methine (CH) |

| C-6 | ~ 123 | Quaternary (C-Br) |

| C-2 | ~ 36 | Methylene (CH₂) |

| C-3 | ~ 26 | Methylene (CH₂) |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of this compound.[6]

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined solvent residual peak at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Experimental Workflow Diagram

Conclusion

The structural elucidation of this compound is readily achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The aliphatic protons present as two distinct triplets, characteristic of the A₂X₂ system in the five-membered ring. The aromatic region clearly displays three signals with coupling patterns consistent with the 1,2,4-trisubstituted benzene ring. The ¹³C spectrum complements this data, with nine unique signals corresponding to the carbonyl, aliphatic, and aromatic carbons, each appearing in its expected chemical shift region. This comprehensive guide serves as a valuable resource for scientists, enabling not only the verification of this compound's identity but also reinforcing the fundamental principles of NMR interpretation essential for research and development.

References

-

SpectraBase. (2025). This compound. John Wiley & Sons, Inc. Link

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139778, 1-Indanone, 6-bromo-. Link

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Link

-

CymitQuimica. (n.d.). This compound. Link

-

BLD Pharm. (n.d.). 14548-39-1|this compound. Link

-

Shah, Z. A., & Khan, M. R. (2015). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl3. ResearchGate. Link

-

Sigma-Aldrich. (n.d.). This compound. Merck KGaA. Link

-

ChemicalBook. (n.d.). Indan(496-11-7) 13C NMR spectrum. Link

-

ChemicalBook. (n.d.). 6-Bromo-1H-indole(52415-29-9) 1H NMR. Link

-

ChemicalBook. (n.d.). 1-Indanone(83-33-0) 13C NMR spectrum. Link

-

ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectra of the p -isomers of 15b and 9b. Link

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Link

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Link

-

Michigan State University. (n.d.). Proton NMR Table. Link

-

ChemicalBook. (n.d.). 1-Indanone(83-33-0) 1H NMR spectrum. Link

-

ChemicalBook. (n.d.). 5-Bromo-1-indanone(34598-49-7) 13C NMR spectrum. Link

-

SpectraBase. (n.d.). 1-Indanone - Optional[13C NMR] - Chemical Shifts. Link

-

ChemicalBook. (n.d.). Indan(496-11-7) 1H NMR spectrum. Link

-

ChemicalBook. (n.d.). 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum. Link

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Link

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Link

-

Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Link

-

TCI Chemicals. (n.d.). This compound. Link

-

Chem 527, University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Link

-

Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Link

-

The Royal Society of Chemistry. (n.d.). Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. Link

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Link

-

Filo. (2025, January 11). Analyze the 1H NMR spectrum of 1 indanone. Link

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Link

-

Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Link

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Analyze the 1H NMR spectrum of 1 indanone. a) Is it the right compound? .. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 6-Bromo-1-indanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Bromo-1-indanone (CAS 14548-39-1), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles behind the vibrational modes of the molecule and offers a practical, field-proven protocol for acquiring and interpreting its FT-IR spectrum. By correlating specific structural features of this compound with its characteristic absorption bands, this guide serves as an essential reference for identity confirmation, purity assessment, and quality control.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ketone with the molecular formula C₉H₇BrO.[2][3][4] Its structure consists of a bicyclic indanone core, which features a benzene ring fused to a five-membered cyclopentanone ring, with a bromine atom substituted at the 6-position of the aromatic ring. This compound is a valuable building block in organic synthesis, serving as a precursor in the development of a range of biologically active molecules. Its utility in medicinal chemistry underscores the importance of robust analytical methods for its unambiguous characterization.

FT-IR spectroscopy is a rapid, non-destructive, and highly specific technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "molecular fingerprint." For a molecule like this compound, FT-IR is indispensable for confirming the presence of the key carbonyl (C=O) group, the aromatic ring, and the carbon-bromine (C-Br) bond, thereby verifying its chemical identity.

Theoretical FT-IR Spectral Analysis of this compound

A predictive analysis of the FT-IR spectrum begins with a deconstruction of the molecule into its constituent functional groups and bonds. The vibrational frequency of each bond is influenced by factors such as bond strength, the mass of the bonded atoms, and electronic effects like conjugation and ring strain.

The Carbonyl (C=O) Stretch: A Dominant Feature

The most prominent absorption band in the spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration. For a typical saturated, acyclic ketone, this strong, sharp peak appears around 1715 cm⁻¹.[5][6] However, the chemical environment in this compound introduces two competing effects:

-

Conjugation: The carbonyl group is conjugated with the aromatic benzene ring. This delocalization of π-electrons gives the C=O bond slightly more single-bond character, weakening it and lowering the absorption frequency by approximately 30 cm⁻¹.[5][7][8]

-

Ring Strain: The carbonyl group is part of a five-membered ring. The bond angles in a cyclopentanone ring are smaller than the ideal 120° for an sp²-hybridized carbon, leading to increased ring strain. This strain forces more s-character into the C=O sigma bond, strengthening it and increasing the stretching frequency by about 30-45 cm⁻¹.[7][9]

These two effects, conjugation and ring strain, effectively counteract each other. Therefore, the C=O stretching frequency for this compound is predicted to appear in the range of 1710-1720 cm⁻¹ , close to that of a standard acyclic ketone.

Aromatic and Aliphatic C-H Stretches

The spectrum will exhibit distinct absorptions corresponding to the different types of C-H bonds:

-

Aromatic C-H Stretch: The C-H bonds on the benzene ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[10][11][12]

-

Aliphatic C-H Stretch: The C-H bonds of the methylene (-CH₂-) groups in the cyclopentanone ring are sp³-hybridized. These will result in strong, sharp absorptions just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range.[13][14]

Aromatic Ring Vibrations

The benzene ring itself gives rise to a series of characteristic absorptions:

-

C=C In-Ring Stretches: These vibrations produce a pair of sharp, medium-intensity bands in the 1585-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.[10][11][13]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring can be inferred from strong absorptions in the fingerprint region. For a 1,2,4-trisubstituted benzene ring, characteristic strong bands are expected in the 800-900 cm⁻¹ range.[13]

Carbon-Bromine (C-Br) Stretch

The stretching vibration of the C-Br bond involves a heavy atom (Br) and is therefore found at a lower frequency. A medium to strong absorption band is expected in the 515-690 cm⁻¹ region, confirming the presence of the bromine substituent.[12][15]

Summary of Predicted Absorptions

The following table summarizes the theoretically predicted FT-IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3030-3100 | Aromatic C-H Stretch | Medium, Sharp |

| 2850-2960 | Aliphatic C-H Stretch | Strong, Sharp |

| 1710-1720 | Carbonyl (C=O) Stretch | Strong, Sharp |

| 1585-1600 | Aromatic C=C Stretch | Medium, Sharp |

| 1450-1500 | Aromatic C=C Stretch | Medium, Sharp |

| 1400-1470 | Aliphatic CH₂ Scissoring Bend | Medium |

| 800-900 | Aromatic C-H Out-of-Plane Bend | Strong |

| 515-690 | C-Br Stretch | Medium to Strong |

Experimental Protocol: FT-IR Analysis via ATR

Attenuated Total Reflectance (ATR) is a modern, reliable sampling technique that requires minimal sample preparation, making it ideal for the routine analysis of solid powder samples like this compound.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Sample: this compound, solid powder (>97% purity).

-

Cleaning Supplies: Isopropanol or ethanol and appropriate laboratory wipes.

Experimental Workflow Diagram

Caption: Experimental workflow for ATR-FT-IR analysis.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a soft wipe moistened with isopropanol. Allow the solvent to fully evaporate.

-

Background Collection: In the spectrometer software, initiate a background scan. This scan measures the ambient environment (air, CO₂, water vapor) and is automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (1-2 mg) of this compound powder onto the center of the ATR crystal.

-

Pressure Application: Engage the ATR pressure anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Sample Spectrum Collection: Initiate the sample scan using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The resulting spectrum should be processed using the software's built-in algorithms. Apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from zero absorbance.

-

Post-Analysis Cleaning: Retract the anvil, remove the sample, and clean the ATR crystal thoroughly with isopropanol.

Interpretation of an Experimental Spectrum

The following table presents representative peak assignments for an experimental FT-IR spectrum of this compound, validating the theoretical predictions.

| Experimental Peak (cm⁻¹) | Vibrational Mode | Comments |

| 3075 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds on the benzene ring. |

| 2955, 2920 | Aliphatic C-H Stretch | Asymmetric and symmetric stretches of the -CH₂- groups. |

| 1715 | Carbonyl (C=O) Stretch | Very strong and sharp, characteristic of the indanone ketone group.[2] |

| 1595 | Aromatic C=C Stretch | In-ring skeletal vibration, typical for substituted benzenes. |

| 1470 | Aromatic C=C Stretch | Second in-ring skeletal vibration. |

| 1425 | Aliphatic CH₂ Scissoring Bend | Bending motion of the methylene groups in the five-membered ring. |

| 845 | Aromatic C-H Out-of-Plane Bend | Strong band indicative of the 1,2,4-trisubstitution pattern. |

| 670 | C-Br Stretch | Confirms the presence and position of the bromine substituent. |

Conclusion

FT-IR spectroscopy is a definitive analytical tool for the structural characterization of this compound. The experimental spectrum is dominated by a strong carbonyl absorption around 1715 cm⁻¹, with its precise location governed by the competing electronic effects of aromatic conjugation and five-membered ring strain. The spectrum is further defined by characteristic peaks for aromatic and aliphatic C-H bonds, aromatic ring vibrations, and the carbon-bromine stretch. The detailed protocol and spectral interpretation provided in this guide offer researchers a robust framework for verifying the identity and quality of this compound, ensuring its suitability for applications in pharmaceutical development and materials science.

References

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone, 6-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. Retrieved from [Link]

-

Smith, B. C. (2015, September 17). Carbonyl Functional Groups in IR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

-